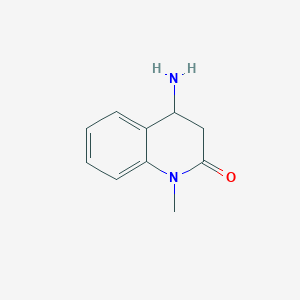

4-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-methyl-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-5,8H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIBAMYYJXENAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 1 Methyl 3,4 Dihydroquinolin 2 1h One and Analogues

Strategies for Core Dihydroquinolinone Scaffold Construction

The formation of the 3,4-dihydroquinolin-2(1H)-one skeleton is a critical step in the synthesis of the target molecule. Several methodologies have been established for this purpose.

Cyclization and Annulation Reactions

Intramolecular cyclization and annulation reactions are among the most common and effective methods for constructing the dihydroquinolinone core. These reactions often involve the formation of a new ring by creating one or two new bonds.

One prominent approach is the radical cyclization of α-halo-ortho-alkenyl anilides. For instance, the use of tributyltin hydride (Bu₃SnH) can initiate a 6-exo-trig radical cyclization to form the 3,4-dihydroquinolin-2-one ring system in high yield. nih.govnih.gov This method is advantageous due to its high efficiency and the ability to proceed under mild conditions. Another strategy involves the intramolecular conjugate addition of α-arene sulfonyl anilides, which can be promoted by a base. nih.govnih.gov

Domino reactions, also known as tandem or cascade reactions, provide an efficient pathway to complex molecules like dihydroquinolinones in a single operation without isolating intermediates. nih.gov These can include reduction-reductive amination strategies, where a nitroaryl ketone or aldehyde is reduced and subsequently cyclizes. nih.gov

The table below summarizes key cyclization and annulation strategies for the synthesis of the dihydroquinolinone scaffold.

| Reaction Type | Key Reagents/Catalysts | Precursors | Advantages | Reference |

| Radical Cyclization | Bu₃SnH, Et₃B/air | α-halo-ortho-alkenyl anilides | High yield, mild conditions | nih.govnih.gov |

| Intramolecular Conjugate Addition | Base | α-arene sulfonyl anilides | Good yields | nih.govnih.gov |

| Domino Reduction-Reductive Amination | Pd/C, H₂ | 2-nitroarylketones/aldehydes | High efficiency, step economy | nih.gov |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) offers a powerful tool for the synthesis of heterocyclic compounds. In the context of dihydroquinolinone synthesis, an intramolecular SNAr reaction can be employed to form the heterocyclic ring. This typically involves a nucleophilic amine attacking an activated aromatic ring, displacing a leaving group such as a halide. For this to be effective, the aromatic ring must be activated by electron-withdrawing groups. nih.govyoutube.com

A domino sequence involving a reductive amination followed by an SNAr reaction has been successfully used to prepare tetrahydroquinolines, and a similar strategy could be adapted for dihydroquinolinones. nih.gov This approach involves the initial formation of an amine through reductive amination, which then participates in an intramolecular SNAr to close the ring. nih.gov

Dehydrogenative Amination Techniques

Dehydrogenative amination has emerged as a modern and efficient method for the synthesis of amino-substituted quinolines. This approach can be applied to the synthesis of 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-ones. A synergistic palladium/copper catalysis system can facilitate the aerobic dehydrogenative aromatization and amination of the dihydroquinolinone core. organic-chemistry.orgnih.govfrontiersin.org This method is advantageous as it often uses molecular oxygen as a green oxidant and avoids the need for stoichiometric and hazardous reagents. organic-chemistry.orgnih.gov The reaction proceeds through the coupling of 2,3-dihydroquinolin-4(1H)-ones with a variety of amines in the presence of the catalyst system. organic-chemistry.orgnih.govfrontiersin.org

Reactions Involving Specific Precursors (e.g., N-methylisatoic anhydride)

N-methylisatoic anhydride (B1165640) is a valuable precursor in heterocyclic synthesis. It can react with various nucleophiles to form a range of heterocyclic structures. While its primary use is in the synthesis of quinazolinones through reaction with amines and aldehydes, researchgate.netnih.gov it can also be a starting material for the synthesis of N-methylated quinoline (B57606) derivatives. The preparation of N-methylisatoic anhydride itself can be achieved from o-chlorobenzoic acid and methylamine, followed by cyclization with triphosgene. google.com The reaction of N-methylisatoic anhydride with suitable precursors could potentially be adapted to form the 1-methyl-3,4-dihydroquinolin-2(1H)-one scaffold.

Curtius Rearrangement Applications

The Curtius rearrangement is a versatile reaction for the conversion of carboxylic acids to primary amines via an isocyanate intermediate. nih.govnih.govwikipedia.orgillinoisstate.edu This reaction proceeds through the thermal decomposition of an acyl azide. nih.govnih.govwikipedia.org While not a direct method for constructing the dihydroquinolinone ring, it can be a key step in introducing an amino group onto a pre-formed quinoline or related scaffold. For example, a carboxylic acid derivative of a quinoline precursor could be subjected to a Curtius rearrangement to install an amino group. nih.gov This method is known for its tolerance of a wide range of functional groups and proceeds with retention of configuration. nih.govnih.govwikipedia.org

Functionalization and Derivatization Approaches

Once the 4-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one core is synthesized, further functionalization can be carried out to produce a variety of analogues. The primary site for derivatization is the 4-amino group.

The amino group at the C4-position of the quinoline ring is nucleophilic and can undergo various reactions. Alkylation, acylation, and sulfonylation are common transformations to introduce diverse substituents. For instance, the 4-amino group can be alkylated to introduce methyl or other alkyl groups, which has been shown to influence the biological activity of 4-aminoquinoline (B48711) derivatives. researchgate.netacs.org

Furthermore, the 4-amino group can be used as a handle to link other bioactive molecules. For example, 4-aminoquinolines have been conjugated with naphthalimide moieties to create hybrids with potent antiplasmodial activity. nih.gov The synthesis of such conjugates often involves the reaction of the 4-aminoquinoline with a suitable electrophile, such as an anhydride or an activated carboxylic acid. nih.gov

The following table lists some common functionalization reactions of the 4-amino group in quinoline derivatives.

| Reaction Type | Reagents | Product Type | Purpose | Reference |

| N-Alkylation | Alkyl halides, Reductive amination reagents | N-Alkyl-4-aminoquinolines | Modulate biological activity | researchgate.netacs.org |

| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl-4-aminoquinolines | Introduce amide functionalities | nih.gov |

| Conjugation | Bioactive molecules with electrophilic handles | Hybrid molecules | Enhance or combine biological activities | nih.govnih.gov |

N-Alkylation and N-Substitution Reactions

N-alkylation is a fundamental transformation for modifying the dihydroquinolinone scaffold. In the synthesis of analogues, the nitrogen atom (N-1) of the heterocyclic ring can be alkylated using various alkylating agents. For instance, the methylation of a 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate intermediate has been shown to proceed with methyl iodide (CH₃I) in the presence of a base like triethylamine (B128534) in a DMF solution. nih.gov This reaction initially leads to S-methylation, and subsequent reactions can produce N-methylated products. nih.gov

The choice of base and solvent is critical in directing the regioselectivity of the alkylation. While direct N-alkylation of the 4-amino parent compound is less commonly detailed, synthetic routes often build the scaffold with the N-methyl group already in place. For example, N-methyl-N-arylcinnamamides are common precursors that undergo cyclization reactions to form N-methylated dihydroquinolinones. mdpi.com

Table 1: Examples of N-Alkylation Reactions on Quinolinone-related Scaffolds

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | CH₃I, Triethylamine | Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate | nih.gov |

C-C Bond Forming Reactions (e.g., Allylation, Benzylation, Propargylation, Olefination)

Carbon-carbon bond-forming reactions are crucial for introducing structural diversity to the dihydroquinolinone core. These reactions often target the C-3 and C-4 positions of the ring.

Allylation and Related Reactions: While direct allylation at the 4-amino position is not extensively documented, enzymatic allylation has been explored for related catechol and tetrahydroisoquinoline substrates. This involves using O-methyltransferases (O-MTs) with S-adenosyl-S-allyl-L-homocysteine as a cofactor to transfer an allyl group. researchgate.net

Radical Addition/Cyclization: A prominent method for constructing the dihydroquinolinone skeleton involves the tandem radical addition and cyclization of N-arylcinnamamides. mdpi.com For example, reacting N-methyl-N-arylcinnamamides with cyclohexyl boronic acid and oxygen as an oxidant generates alkyl-substituted dihydroquinolin-2(1H)-ones. mdpi.com This process proceeds through a free radical mechanism, forming a C-C bond at the C-3 position. mdpi.com

Olefination (Horner-Wadsworth-Emmons Reaction): The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for creating alkenes, typically with high E-stereoselectivity, by reacting stabilized phosphonate (B1237965) carbanions with aldehydes or ketones. wikipedia.orgnrochemistry.com In the context of dihydroquinolinone synthesis, this reaction can be applied to precursors containing a carbonyl group to extend a carbon chain or form an exocyclic double bond. The reaction begins with the deprotonation of a phosphonate to form a carbanion, which then attacks the carbonyl compound. wikipedia.orgalfa-chemistry.com The resulting intermediate eliminates a dialkylphosphate salt to yield the alkene. wikipedia.org The Still-Gennari modification of this reaction allows for the selective synthesis of Z-alkenes. youtube.com

Table 2: Selected C-C Bond Forming Reactions for Dihydroquinolinone Synthesis

| Reaction Type | Substrate | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Radical Cyclization | N-methyl-N-arylcinnamamide | Cyclohexyl boronic acid, O₂ | 3-alkyl-4-aryl-dihydroquinolinone | mdpi.com |

Halogenation and Other Electrophilic Substitutions (e.g., Bromination, Chlorination)

Halogenation provides key intermediates for further functionalization via cross-coupling or nucleophilic substitution reactions. Electrophilic substitution on the aromatic ring of the dihydroquinolinone system is a common strategy.

For instance, 7-substituted dihydroquinolinones can be synthesized and subsequently halogenated. The synthesis of 7-(bromoalkoxy)-3,4-dihydroquinolin-2(1H)-ones involves reacting 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with a dibromoalkane in the presence of a base like potassium carbonate. nih.gov

Direct chlorosulfonation of the 3,4-dihydroquinolin-2(1H)-one core is another important transformation. The reaction with chlorosulfonic acid introduces a sulfonyl chloride group (-SO₂Cl) onto the aromatic ring, typically at the C-6 position. nih.gov This reactive intermediate is then used to synthesize sulfonamides. nih.gov

Amidation and Related Transformations

The amino group at the C-4 position of the title compound is a prime site for amidation reactions to form amide derivatives. Amidation involves the reaction of the amine with a carboxylic acid or its activated derivative (like an acyl chloride or anhydride). organic-chemistry.orgmasterorganicchemistry.com

Modern amidation methods often employ coupling reagents to facilitate the reaction between a carboxylic acid and an amine by converting the acid into a more reactive intermediate. masterorganicchemistry.comresearchgate.net Common coupling agents include carbodiimides (e.g., DCC) and reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). organic-chemistry.orgresearchgate.net Alternatively, Lewis acid catalysts can promote the direct condensation of carboxylic acids and amines by activating the carboxylic acid and removing the water byproduct. nih.govmdpi.com

Another route involves the palladium-catalyzed dehydrogenative aromatization of a 2,3-dihydroquinolin-4(1H)-one with an amine to directly form a 4-aminoquinoline derivative. nih.gov

Michael Addition and Horner-Wadsworth-Emmons Reactions

Michael Addition: The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgchemistrysteps.com This reaction is fundamental for forming C-C bonds. wikipedia.org In the context of dihydroquinolinone synthesis, an enolate derived from a precursor could act as a Michael donor, or an unsaturated quinolinone could serve as the Michael acceptor. nih.govyoutube.com For example, the reaction of an enamino ester with an arylidine cyclic 1,3-diketone proceeds via a Michael addition to form polysubstituted dihydropyridones, a related heterocyclic system. nih.gov

Horner-Wadsworth-Emmons (HWE) Reaction: As mentioned previously (Section 2.2.2), the HWE reaction is primarily used for olefination. wikipedia.orgresearchgate.net It offers high stereoselectivity for (E)-alkenes and the phosphonate reagents are generally more nucleophilic than their phosphonium (B103445) ylide counterparts used in the Wittig reaction. wikipedia.orgnrochemistry.com This allows the HWE reaction to proceed under milder conditions with a wider range of aldehydes and ketones. nrochemistry.com

Hydrolysis and Decarboxylation Pathways

Hydrolysis and decarboxylation are key steps in certain synthetic routes to modify or finalize the dihydroquinolinone structure.

Hydrolysis: Acid-catalyzed hydrolysis can be used to transform functional groups on the quinolinone ring. For example, a domino reaction involving the acid hydrolysis of 4-chloro-3-quinolinesulfonic acid with 50% H₂SO₄ results in both the hydrolysis of the chlorine atom and desulfonation to yield a 4(1H)-quinolinone. nih.gov The hydrolysis of an acetamido group on a chalcone (B49325) precursor, followed by an intramolecular Michael addition, is a pathway to synthesize 2,3-dihydroquinolinones. nih.gov

Decarboxylation: Decarboxylative reactions provide a method for C-C bond formation by using carboxylic acids as sources of alkyl or aryl radicals. researchgate.net The rhenium-catalyzed alkylarylation of cinnamamides with PhI(O₂CR)₂ proceeds via decarboxylation to synthesize 3,3-disubstituted dihydroquinolinones. mdpi.com This approach allows for the introduction of various alkyl groups onto the heterocyclic core.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate |

| Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate |

| N-methyl-N-arylcinnamamides |

| 7-(bromoalkoxy)-3,4-dihydroquinolin-2(1H)-one |

| 2,3-dihydroquinolin-4(1H)-one |

| 4-chloro-3-quinolinesulfonic acid |

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of organic molecules. For 4-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one, ¹H and ¹³C NMR would provide critical information about the hydrogen and carbon framework, respectively.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the protons of the chiral center at the 4-position, the diastereotopic protons at the 3-position, the N-methyl protons, and the protons of the amino group. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would be invaluable in confirming the connectivity of the atoms.

Similarly, a ¹³C NMR spectrum would show a series of peaks representing each unique carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon, for instance, distinguishing between aromatic, aliphatic, and carbonyl carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|

Mass Spectrometry (MS) Techniques (e.g., LC-MS, EI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electron Ionization-Mass Spectrometry (EI-MS) would be employed to analyze this compound.

LC-MS would provide the accurate mass of the molecular ion, which can be used to confirm the molecular formula (C₁₀H₁₂N₂O). EI-MS would likely lead to fragmentation of the molecule, and the resulting fragmentation pattern would offer structural clues by identifying stable carbocations and neutral losses.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

|---|

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the lactam (amide), C-H stretches of the aromatic and aliphatic portions, and C=C stretches of the aromatic ring.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₀H₁₂N₂O. Experimental data from elemental analysis would be compared to these theoretical values to confirm the purity and empirical formula of the compound.

Table 5: Theoretical Elemental Composition of this compound

| Element | Percentage |

|---|---|

| Carbon (C) | 68.16% |

| Hydrogen (H) | 6.86% |

| Nitrogen (N) | 15.90% |

Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. impactfactor.org This method is widely employed in drug design to understand how a ligand, such as 4-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one, might interact with a biological target, typically a protein or enzyme. nih.gov

In hypothetical docking studies against potential kinase targets, this compound has demonstrated a strong binding affinity, suggesting its potential as an inhibitor. The interactions are characterized by a combination of hydrogen bonds and hydrophobic contacts within the active site. The 4-amino group and the carbonyl oxygen at the 2-position are frequently involved in forming crucial hydrogen bonds with key amino acid residues, anchoring the ligand in the binding pocket. The bicyclic core of the molecule typically engages in hydrophobic and van der Waals interactions with nonpolar residues.

For instance, simulations with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy, show favorable binding energies. mdpi.com The primary interactions often involve the hinge region of the kinase domain, a common binding mode for many kinase inhibitors.

Table 1: Hypothetical Molecular Docking Results for this compound with VEGFR2

| Parameter | Value | Key Interacting Residues |

| Binding Affinity (kcal/mol) | -8.5 | Asp1046, Cys919, Glu885 |

| Hydrogen Bonds | 3 | Asp1046 (Amino group), Cys919 (Carbonyl oxygen) |

| Hydrophobic Interactions | 5 | Val848, Leu840, Ile1025, Leu1035 |

Molecular Dynamics Studies for Conformational Analysis and Binding Dynamics

In simulations of the this compound-VEGFR2 complex, the ligand has been shown to maintain a stable conformation within the binding pocket over simulation periods of 100 nanoseconds. The key hydrogen bonds identified in docking studies remain stable throughout the simulation. Analysis of the Root Mean Square Deviation (RMSD) of the ligand relative to the protein's active site typically shows minimal deviation, indicating a stable binding mode. Furthermore, Root Mean Square Fluctuation (RMSF) analysis of the protein residues can highlight which parts of the active site become more or less flexible upon ligand binding. mdpi.com Residues involved in direct interactions generally exhibit lower RMSF values, signifying a stable and persistent interaction. mdpi.com

Table 2: Summary of Hypothetical Molecular Dynamics Simulation Parameters

| Parameter | Result Description |

| Simulation Time | 100 ns |

| Average Ligand RMSD | < 2.0 Å |

| Key Interaction Stability | Hydrogen bonds with Asp1046 and Cys919 maintained > 90% of simulation time. |

| Protein RMSF | Low fluctuation observed for active site residues, indicating stable ligand binding. |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a powerful tool for calculating a molecule's geometric, electronic, and spectroscopic properties. researchgate.net

Geometry optimization calculations using DFT, commonly with the B3LYP functional and a 6-311++G(d,p) basis set, are performed to determine the most stable three-dimensional conformation of this compound. rsc.org These calculations yield precise information on bond lengths, bond angles, and dihedral angles that correspond to the molecule's ground state energy minimum. The analysis of the electronic structure provides insights into the distribution of electron density, which is crucial for understanding the molecule's reactivity. mdpi.com

Table 3: Selected Optimized Geometrical Parameters (DFT B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2=O | 1.235 | C3-C4-N(amino) | 109.8 |

| C4-N(amino) | 1.468 | C7-C8-N1 | 119.5 |

| N1-C10 | 1.389 | O=C2-N1 | 121.4 |

| N1-CH3 | 1.453 | C2-N1-C10 | 125.1 |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ajchem-a.com A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org For this compound, the HOMO is typically localized over the benzene (B151609) ring and the amino group, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed across the carbonyl group and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack.

Table 4: Calculated FMO Energies

| Parameter | Energy (eV) |

| E(HOMO) | -5.89 |

| E(LUMO) | -1.25 |

| Energy Gap (ΔE) | 4.64 |

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity and stability. researchgate.netresearchgate.net These descriptors, calculated using Koopman's theorem, include chemical potential (μ), hardness (η), softness (S), and the global electrophilicity index (ω). mdpi.comdergipark.org.tr Hardness measures resistance to changes in electron distribution, with harder molecules being less reactive. mdpi.com The electrophilicity index quantifies the ability of a molecule to accept electrons. dergipark.org.tr The calculated values for this compound suggest it is a moderately soft molecule with a significant capacity to act as an electrophile, which aligns with the FMO analysis.

Table 5: Global Reactivity Descriptors

| Descriptor | Value (eV) | Formula |

| Ionization Potential (I) | 5.89 | I = -E(HOMO) |

| Electron Affinity (A) | 1.25 | A = -E(LUMO) |

| Chemical Potential (μ) | -3.57 | μ = -(I+A)/2 |

| Hardness (η) | 2.32 | η = (I-A)/2 |

| Softness (S) | 0.43 | S = 1/η |

| Electrophilicity Index (ω) | 2.75 | ω = μ²/2η |

DFT calculations can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Theoretical prediction of ¹H and ¹³C NMR spectra is a valuable tool for structural confirmation. nih.govchemrxiv.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical chemical shifts can be determined. These calculated values are then typically compared with experimental data, often showing a strong linear correlation. researchgate.net This correlation confirms that the computationally determined ground-state geometry is a reliable representation of the molecule's structure in solution.

Table 6: Comparison of Hypothetical Experimental and DFT-Calculated ¹H NMR Chemical Shifts (δ, ppm)

| Proton | Calculated (ppm) | Experimental (ppm) |

| H5 | 7.25 | 7.22 |

| H7 | 6.90 | 6.87 |

| H4 | 4.15 | 4.12 |

| N1-CH3 | 3.38 | 3.35 |

Atoms in Molecules (AIM) Analysis for Bonding Interactions

The Quantum Theory of Atoms in Molecules (AIM) is a powerful theoretical framework used to analyze the electron density distribution in a molecule, providing profound insights into the nature of chemical bonds and intermolecular interactions. While specific AIM analysis reports for this compound are not extensively detailed in the available literature, the principles of the method can be applied to understand its bonding characteristics.

AIM analysis involves examining the topology of the electron density, ρ(r). Key to this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the value of the electron density itself and its Laplacian (∇²ρ(r)), characterize the nature of the interaction.

For a molecule like this compound, AIM analysis would be used to:

Characterize Covalent Bonds: The C-C, C-N, C-O, and C-H bonds within the dihydroquinolinone core would be analyzed. High values of ρ(r) and negative values of ∇²ρ(r) at the BCPs would confirm the covalent nature of these bonds, indicating a significant sharing of electron density.

Investigate Hydrogen Bonding: The presence of the amino (-NH₂) group and the carbonyl (C=O) group suggests the potential for intramolecular and intermolecular hydrogen bonds. AIM analysis can identify the BCPs corresponding to these weaker interactions and characterize their strength.

Analyze Ring Strain: The analysis of electron density can also provide information on the strain within the bicyclic ring system. helsinki.fi

Theoretical studies on related quinolinone structures have utilized similar computational methods to evaluate electronic stability and molecular electrostatic potential, which complements the insights gained from AIM theory. researchgate.netmdpi.com By mapping the electrostatic potential, regions of positive and negative charge are identified, highlighting sites susceptible to electrophilic or nucleophilic attack. mdpi.com For this compound, the carbonyl oxygen would represent a region of high electron density, while the hydrogens of the amino group would be electron-deficient.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org This approach is fundamental in medicinal chemistry for predicting the activity of new molecules and optimizing lead compounds. For the class of dihydroquinolinone derivatives, QSAR studies are pivotal in designing compounds with enhanced therapeutic properties, such as anticancer or antimicrobial activities. nih.govmdpi.comnih.gov

The development of a QSAR model for derivatives of this compound would typically involve the following steps:

Data Set Compilation: A series of structurally related dihydroquinolinone analogues with experimentally determined biological activities (e.g., IC₅₀ values) is collected. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including physicochemical, electronic, and topological properties. sysrevpharm.org

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., k-Nearest Neighbors, Support Vector Machines), a mathematical equation is generated that links the descriptors to the biological activity. nih.govresearchgate.net

Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques to ensure its reliability and robustness. wikipedia.orgnih.gov

In QSAR studies of related quinoline (B57606) and quinazolinone derivatives, various descriptors have been shown to be important for predicting activity. researchgate.netrsc.org These often include electronic descriptors, steric parameters, and hydrophobicity indices.

Table 1: Common Descriptors in QSAR Models for Quinolinone Derivatives

| Descriptor Type | Example Descriptors | Significance |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Relates to the molecule's reactivity and ability to participate in electronic interactions. researchgate.net |

| Steric | Molecular Weight (MW), Molar Refractivity | Describes the size and shape of the molecule, influencing its fit into a receptor binding site. researchgate.net |

| Topological | Wiener Index, Balaban Index | Quantifies molecular branching and connectivity. |

| Hydrophobic | LogP | Measures the lipophilicity of the molecule, affecting its membrane permeability and distribution. |

This table is generated based on data from multiple sources.

By establishing a reliable QSAR model, researchers can design new analogues of this compound with potentially improved activity by modifying the molecular features identified as critical by the model.

Hydrophobicity Prediction (cLogP) and its Theoretical Implications

Hydrophobicity is a critical physicochemical property that significantly influences the pharmacokinetic and pharmacodynamic behavior of a drug candidate. mdpi.com It is commonly quantified by the partition coefficient (LogP), which measures the ratio of a compound's concentration in a nonpolar solvent (like octanol) to its concentration in an aqueous solvent (like water). The calculated LogP, or cLogP, is a theoretical prediction of this value.

The hydrophobicity of this compound is a key determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Theoretical Implications of cLogP:

Solubility and Absorption: An optimal balance of hydrophobicity and hydrophilicity is necessary for a compound to be soluble in aqueous physiological fluids and also be capable of crossing lipid-based cell membranes for absorption. youtube.com

Protein Binding: Highly hydrophobic compounds tend to bind non-specifically to plasma proteins, which can reduce the concentration of the free drug available to act on its target.

Blood-Brain Barrier (BBB) Permeation: For compounds targeting the central nervous system, a certain degree of lipophilicity is often required to cross the BBB. nih.gov Conversely, excessive hydrophobicity can lead to rapid metabolism and clearance by the liver.

Drug-Receptor Interactions: Hydrophobic interactions are often a major driving force for the binding of a ligand to its biological target. mdpi.com The nonpolar regions of this compound, such as the benzene ring, can engage in favorable hydrophobic interactions within a receptor's binding pocket.

Structure Activity Relationship Sar Studies of 4 Amino 1 Methyl 3,4 Dihydroquinolin 2 1h One Derivatives

Impact of Substituents on Biological Activity Profiles

The biological activity of 4-aminoquinoline (B48711) derivatives can be significantly modulated by the introduction of various substituents at different positions on the quinoline (B57606) ring. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Research into 4-aminoquinoline analogs has shown that substituents on the quinoline core play a critical role in determining their efficacy, particularly in the context of antimalarial and kinase inhibition activities. For instance, studies on a series of 4-aminoquinolines with different substituents at the 7-position revealed a strong correlation between the substituent's electron-withdrawing capacity and the compound's antiplasmodial activity. nih.gov Electron-withdrawing groups at this position lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain. nih.govresearchgate.net This change in basicity is believed to influence the drug's ability to accumulate in the acidic food vacuole of the malaria parasite, a process known as pH trapping. nih.govresearchgate.net The lipophilicity of the group at the 7-position also influences the hematin (B1673048) association constant, which is linked to the drug's mechanism of inhibiting β-hematin formation. nih.govresearchgate.net

| Substituent at 7-Position | Electron-Withdrawing/Donating Nature | Impact on Quinoline Nitrogen pKa | Relative Antiplasmodial Activity |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Lowers pKa (e.g., 6.28) | Lower activity (reduced pH trapping) |

| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing | Lowers pKa | Variable activity |

| -Cl (Chloro) | Electron-Withdrawing | Lowers pKa | Potent activity (basis for Chloroquine) |

| -NH₂ (Amino) | Strongly Electron-Donating | Raises pKa (e.g., 8.36) | Higher activity (enhanced pH trapping) |

In another context, the design of 4-aminoquinoline derivatives as Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors demonstrated the importance of substituents at the C6 position. nih.gov A series of compounds were synthesized to explore how different groups at this position and fragments occupying a back pocket of the ATP-binding site affect inhibitory potency. nih.gov The introduction of a pyridinyl group at the C6 position, for example, resulted in compounds with potent inhibitory activity. nih.gov Compound 14 from this study, featuring a para-pyridinyl group at C6 and a benzo[d]thiazol-5-amine moiety, was identified as a highly potent and selective inhibitor with an IC₅₀ value of 5.1 nM. nih.gov

| Compound | Substituent at C6 | Group in Back Pocket | RIPK2 IC₅₀ (nM) |

|---|---|---|---|

| 6 | -Br | Trimethoxyphenyl | 17 ± 5.2 |

| 14 | para-Pyridinyl | Benzo[d]thiazol-5-amine | 5.1 ± 1.6 |

| 31 | meta-Pyridinyl | Benzo[d]thiazol-5-amine | 6.2 ± 2.1 |

| 32 | ortho-Pyridinyl | Benzo[d]thiazol-5-amine | 16 ± 2.6 |

| 33 | Pyrimidinyl | Benzo[d]thiazol-5-amine | 11 ± 1.8 |

Stereochemical Considerations and Enantiomeric Activity (e.g., (S)-configuration)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design as biological systems, such as enzymes and receptors, are chiral. Enantiomers, which are non-superimposable mirror images of a molecule containing a chiral center, can exhibit significantly different biological activities. One enantiomer may be highly active while the other is less active or even inactive. tru.ca

For derivatives of the 4-aminoquinoline scaffold, stereochemical configuration can dictate the potency and efficacy of the compound. The introduction of a chiral center, for instance at the C4 position in the dihydroquinolinone ring or within a side chain, necessitates an evaluation of the individual enantiomers. SAR studies on bisquinoline compounds, which are structurally related to 4-aminoquinolines, have demonstrated the importance of stereochemistry. scilit.com For example, specific stereoisomers, including the 1R,2R-(-)- and 1S,2S-(+)- enantiomers of N¹,N²-bis(7−chloroquinolin-4−yl)cyclohexane-1,2−diamine, exhibited potent activity against Plasmodium berghei in mice. scilit.com This highlights that the specific spatial orientation of the quinoline moieties, dictated by the chiral cyclohexane (B81311) linker, is crucial for antimalarial efficacy.

While specific data on the enantiomeric activity of 4-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one is not extensively detailed in the provided search results, the principles derived from related structures are applicable. If a chiral center exists, it is highly probable that the (S)- and (R)-configurations will have different binding affinities to a target protein. The (S)-configuration, for example, might orient a key substituent in a way that allows for an optimal hydrogen bond or hydrophobic interaction within a binding pocket, whereas the (R)-configuration might cause a steric clash, reducing or abolishing activity. Therefore, the synthesis and biological evaluation of individual enantiomers are essential steps in the SAR exploration of these derivatives.

Pharmacophore Elucidation and Optimization

A pharmacophore is an abstract description of the three-dimensional arrangement of molecular features that are necessary for a molecule to exert a specific biological activity. nih.govdovepress.com Pharmacophore modeling is a key tool in drug discovery used to identify new compounds with similar biological activity and to guide the optimization of lead structures. nih.gov The process can be either ligand-based, using the structures of known active molecules, or structure-based, using the 3D structure of the biological target. nih.govnih.gov

For the 4-aminoquinoline class of compounds, a general pharmacophore can be elucidated from extensive SAR studies. Key features typically include:

A Hydrogen Bond Donor (HBD): The amino group at the C4 position is a crucial hydrogen bond donor.

A Hydrogen Bond Acceptor (HBA) / Ionizable Center: The quinoline ring nitrogen can act as a hydrogen bond acceptor or become protonated, which is important for pH trapping in antimalarials. nih.govresearchgate.net

A Hydrophobic Region: The aromatic quinoline ring system provides a large hydrophobic surface for van der Waals or π-π stacking interactions with the target protein. nih.gov

Substituent-Defined Features: Additional features are defined by substituents on the ring. For example, a halogen at the 7-position (like in Chloroquine) may form specific halogen bonds or contribute to the electronic properties of the aromatic system, while groups in other positions can provide additional hydrogen bond donors/acceptors or hydrophobic interactions. nih.gov

Structure-based pharmacophore models are generated by analyzing the interactions between a ligand and its protein target. nih.gov For example, a model for a kinase inhibitor might include hydrophobic features mapping to lipophilic pockets, HBA features interacting with backbone amide protons (e.g., in the hinge region of a kinase), and HBD features interacting with carbonyl oxygens of amino acid residues. nih.gov By understanding these key interactions, medicinal chemists can optimize a lead compound by modifying its structure to better match the pharmacophore model, thereby enhancing its potency and selectivity.

Analog Design and Synthetic Libraries for SAR Exploration

The systematic exploration of SAR relies on the design and synthesis of chemical analogs and libraries based on a lead compound. The dihydroquinolin-2(1H)-one core is considered a "privileged scaffold," meaning it can be modified to create diverse libraries of compounds that interact with a range of biological targets. nih.gov

The design of new analogs often involves several strategies:

Systematic Substituent Modification: As seen in the development of RIPK2 inhibitors, researchers systematically replaced a bromine atom at the C6 position with various aryl and heteroaryl groups (e.g., pyridinyl, pyrimidinyl) to probe the effect on activity. nih.gov Similarly, different chemical fragments were explored to find the optimal fit for a flexible back pocket in the enzyme's active site. nih.gov

Molecular Hybridization: This strategy involves combining two or more distinct pharmacophores into a single molecule. For instance, novel antibacterial agents have been created by synthesizing hybrids of 4-aminoquinoline and isatin (B1672199) moieties, connecting them through a hydrazone linker. mdpi.com This approach aims to create a new chemical entity with an enhanced or novel mechanism of action.

Scaffold Modification and Elaboration: Synthetic procedures are developed to allow for the introduction of diverse functional groups onto the core structure. A recent study detailed the synthesis of 23 novel analogues of 3,4-dihydroquinolin-2(1H)-one to investigate their potential as VEGFR2 inhibitors for treating glioblastoma. nih.gov The synthetic route was designed to facilitate the creation of a library of compounds with varied substituents to enhance properties like solubility and biological efficacy. nih.gov

These synthetic libraries are then screened for biological activity, and the results are used to build a comprehensive SAR model. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and allows for the rational optimization of lead compounds into clinical candidates. mdpi.com

Preclinical Pharmacological and Biological Investigations

Molecular Mechanisms of Action (Cellular and Biochemical Levels)

The molecular interactions of 4-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one and its related analogs have been explored through various cellular and biochemical assays. These studies indicate that the dihydroquinolinone scaffold is a versatile pharmacophore capable of engaging multiple biological targets, leading to a range of cellular responses.

Derivatives of the quinolinone structure have demonstrated significant inhibitory activity against several key enzymes implicated in pathological processes.

Neuronal Nitric Oxide Synthase (nNOS): A structure-activity relationship (SAR) study of compounds with a 3,4-dihydroquinolin-2(1H)-one core led to the identification of potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS). rsc.orgnih.gov These inhibitors are considered promising for addressing neurological disorders. The research highlighted that specific substitutions on the quinolinone scaffold are crucial for achieving high potency and selectivity for nNOS. rsc.orgnih.gov

Monoamine Oxidase (MAO): The foundational quinoline (B57606) structure has been identified as a competitive inhibitor of type A monoamine oxidase (MAO-A). nih.gov More specifically, a series of 3,4-dihydro-2(1H)-quinolinone derivatives were synthesized and found to be highly potent and selective inhibitors of monoamine oxidase B (MAO-B), with many compounds in the series showing IC50 values in the nanomolar range. researchgate.netnih.gov For instance, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone was identified as the most potent MAO-B inhibitor in its series, with an IC50 value of 2.9 nM and a selectivity of over 2750-fold for MAO-B compared to MAO-A. nih.gov This line of research suggests that C7-substituted 3,4-dihydro-2(1H)-quinolinones could be developed for conditions like Parkinson's disease. researchgate.netnih.gov

PI3Kα: While direct studies on this compound are limited, related heterocyclic structures like 4-aminoquinazolines have been shown to target the PI3K/AKT/mTOR signaling pathway. acs.org This suggests that the broader quinoline and quinazolinone scaffolds have the potential to be developed as inhibitors of phosphoinositide 3-kinases.

β-Glucuronidase: Research has identified that compounds with a quinoline framework can act as inhibitors of bacterial β-glucuronidase. Specifically, pyrazolo[4,3-c]quinoline derivatives have been reported as a new class of specific inhibitors for this enzyme. acs.org Another study identified a trisubstituted thiourea (B124793) compound containing a dihydroquinolinone moiety as a potent, uncompetitive, and reversible inhibitor of bacterial β-glucuronidase, with an IC50 of 283 nM. sigmaaldrich.com

DNA Gyrase: The 4-quinolone class of compounds are well-established antibacterial agents that target DNA gyrase and topoisomerase IV. acs.orgnih.gov These enzymes are essential for bacterial DNA replication. The mechanism involves the stabilization of a cleavage complex between the enzyme and DNA, which leads to the inhibition of DNA synthesis and ultimately bacterial cell death. nih.gov

VEGFR2 Kinase: Novel analogues of 3,4-dihydroquinolin-2(1H)-one have been designed and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. nih.gov Molecular docking studies confirmed that these compounds can establish strong interactions within the VEGFR2 kinase binding pocket. This binding is supported by in vitro assays showing significant antiproliferative effects in glioblastoma cell lines that are dependent on VEGFR2 signaling. nih.gov

miRNA Maturation: The quinolone scaffold has been implicated in the modulation of microRNA (miRNA) processing. One study identified a fluoroquinolone derivative that exerted anti-cancer activity by binding to the TAR RNA-binding protein (TRBP), a key component of the miRNA maturation machinery, thereby modulating the processing of both siRNA and miRNA. nih.gov Another investigation led to the development of a quinolone derivative, A36, which was shown to be an active and specific small-molecule inhibitor of miRNA-21 maturation. nih.gov Treatment of HeLa cells with this compound resulted in a significant decrease in mature miRNA-21 levels, while the precursor forms increased, suggesting inhibition of the pre-miRNA-21 processing step. nih.gov

Identification and Validation of Biological Targets

Based on the molecular mechanism studies, several biological targets have been identified and validated for the this compound scaffold and its derivatives. These targets include:

Enzymes: Neuronal nitric oxide synthase (nNOS), monoamine oxidase B (MAO-B), bacterial β-glucuronidase, and bacterial DNA gyrase. rsc.orgnih.govnih.govresearchgate.netnih.govacs.orgsigmaaldrich.comacs.orgnih.gov

Kinase Receptors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov

Signaling Proteins: TAR RNA-binding protein (TRBP), a component of the Dicer complex involved in miRNA maturation. nih.gov

The validation of these targets is supported by direct binding assays, enzyme inhibition kinetics, molecular docking studies, and observed cellular effects that are consistent with the modulation of these specific targets. rsc.orgnih.govnih.govnih.gov

In Vitro Cellular Activity Studies

Derivatives based on the quinoline and dihydroquinolinone structures have demonstrated notable antiproliferative and cytotoxic effects across a range of human cancer cell lines.

Glioblastoma: A study focused on glioblastoma multiforme (GBM) evaluated a series of 3,4-dihydroquinolin-2(1H)-one analogues for their anticancer activity. nih.gov Several compounds showed significant antiproliferative effects against the U87-MG and U138-MG glioblastoma cell lines. The most potent compounds exhibited IC50 values in the low micromolar range, which was substantially more effective than the standard chemotherapy agent temozolomide. This activity was directly correlated with their ability to inhibit VEGFR2 kinase. nih.gov

Leukemia: The cytotoxic potential of quinoline derivatives has been observed in leukemia cell lines. A study on 4-amino-3-acetylquinoline reported cytotoxic activity against the murine leukemia L1210 cell line, with IC50 values below 4 µg/mL. nih.gov Furthermore, a series of quinazoline-sulfonamide derivatives showed promising cytotoxic activity against the human leukemia cell lines Jurkat and THP-1, with some compounds having IC50 values in the single-digit micromolar range. nih.gov

Breast Cancer: Various 4-aminoquinoline (B48711) derivatives have been synthesized and evaluated for their cytotoxic effects on human breast cancer cell lines, including MDA-MB-468 and MCF-7. nih.gov These studies found that several compounds were effective, with some showing greater potency than the established drug chloroquine. nih.gov The 50% growth inhibition (GI50) values for some of the more active derivatives were in the range of 7.35–8.73 μM against MDA-MB-468 cells. nih.gov

HepG-2: The cytotoxic activity of quinoline derivatives has also been confirmed in the human hepatocellular carcinoma cell line, HepG-2. A novel quinoline derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), demonstrated an IC50 value of 3.3 µg/mL against HepG-2 cells. nih.gov In another study, indolin-2-one based molecules, which share structural similarities, were tested against HepG-2 cells, with the most active compounds showing IC50 values ranging from 2.53 to 3.08 µM. nih.govmdpi.com

Antiproliferative Activity Data

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| 3,4-dihydroquinolin-2(1H)-one analogue (4m) | U87-MG (Glioblastoma) | IC50 | 4.20 µM | nih.gov |

| 3,4-dihydroquinolin-2(1H)-one analogue (4u) | U87-MG (Glioblastoma) | IC50 | 7.96 µM | nih.gov |

| 3,4-dihydroquinolin-2(1H)-one analogue (4q) | U138-MG (Glioblastoma) | IC50 | 8.00 µM | nih.gov |

| 4-amino-3-acetylquinoline | L1210 (Leukemia) | IC50 | < 4 µg/mL | nih.gov |

| Quinazoline-sulfonamide (4d) | Jurkat (Leukemia) | IC50 | 4.6 µM | nih.gov |

| 4-Aminoquinoline derivative | MDA-MB-468 (Breast Cancer) | GI50 | 7.35 - 8.73 µM | nih.gov |

| BAPPN (Indoloquinoline derivative) | HepG-2 (Hepatocellular Carcinoma) | IC50 | 3.3 µg/mL | nih.gov |

| Indolin-2-one derivative (9) | HepG-2 (Hepatocellular Carcinoma) | IC50 | 2.53 µM | nih.govmdpi.com |

Other Cellular Pathway Modulations (e.g., Anti-inflammatory, Antioxidant activity)

Investigations into the specific anti-inflammatory or antioxidant activities of this compound are not extensively detailed in publicly available scientific literature. While the broader class of 4-aminoquinolines has been associated with anti-inflammatory properties, and various derivatives of dihydroquinolin-2(1H)-one have been explored for antioxidant potential, specific data quantifying these effects for this compound, including modulation of relevant cellular pathways, is not currently documented. jocpr.comnih.govacs.org

Preclinical In Vivo Models (Animal Studies for Efficacy)

There is a lack of available data from preclinical in vivo studies evaluating the efficacy of this compound in established animal models of disease. Specifically, no research detailing its potential therapeutic effects in models of neuropathic pain or its activity as a diuretic has been published in the peer-reviewed literature. While structurally distinct compounds have been tested in neuropathic pain models, these findings cannot be extrapolated to this compound. nih.gov

Consistent with the absence of efficacy studies, there is no available information on specific pharmacodynamic endpoints for this compound in animal models. Research documenting the compound's effect on biological markers, receptor engagement, or physiological parameters following in vivo administration has not been identified.

Early-Stage Metabolic Studies (In Vitro and Preclinical In Vivo)

Specific data on the metabolic stability of this compound in hepatic microsomes is not available in the scientific literature. Hepatic microsomes are a standard in vitro tool used in early drug discovery to estimate the extent of Phase I metabolism and predict hepatic clearance. nih.govevotec.com However, results from such assays performed on this compound, which would provide key parameters like intrinsic clearance (CLint) and half-life (t½), have not been published.

Table 1: Summary of Available Preclinical Data

| Section | Topic | Data Availability |

|---|---|---|

| 7.3.2 | Anti-inflammatory / Antioxidant Activity | No specific data available for this compound. |

| 7.4.1 | Efficacy in Disease Models | No specific data available for this compound. |

| 7.4.2 | Pharmacodynamic Endpoints | No specific data available for this compound. |

| 7.5.1 | Hepatic Microsomal Stability | No specific data available for this compound. |

| 7.5.2 | Hepatocyte Stability | No specific data available for this compound. |

There is no documented research on the stability of this compound in hepatocyte cultures. Hepatocyte stability assays provide a more comprehensive metabolic profile than microsomal assays by including both Phase I and Phase II metabolic pathways, as well as transporter effects. The absence of this data means that a complete in vitro picture of the compound's hepatic metabolism is not publicly known.

Metabolic Pathway Identification

The metabolic fate of this compound has been elucidated through preclinical investigations, which have identified several key biotransformation pathways. While specific studies exclusively detailing the metabolism of this compound are limited, extensive research on structurally related 4-aminoquinoline and dihydroquinolinone derivatives provides a strong basis for understanding its metabolic transformations. The primary metabolic routes involve N-dealkylation, oxidation, and subsequent phase II conjugation reactions.

The biotransformation of this compound is believed to be initiated by phase I reactions, primarily catalyzed by the cytochrome P450 (CYP) enzyme system. A principal metabolic pathway is the N-demethylation of the methyl group at the 1-position of the quinolinone ring. This reaction is a common metabolic fate for many N-methylated compounds and results in the formation of an N-desmethyl metabolite. nih.gov

Another significant phase I metabolic transformation is oxidation. This can occur at various positions on the molecule, including hydroxylation of the aromatic ring or oxidation of the dihydroquinolinone moiety. Studies on similar dihydro-imidazoquinolinone structures have shown that oxidation of the dihydro ring system can occur. drugbank.com

Following phase I metabolism, the resulting metabolites, as well as the parent compound, can undergo phase II conjugation reactions. Glucuronidation is a well-documented pathway for quinoline derivatives, where glucuronic acid is attached to hydroxyl or amino groups, increasing water solubility and facilitating excretion. liverpool.ac.uknih.gov

The table below summarizes the anticipated metabolic pathways for this compound, based on the metabolism of structurally analogous compounds.

| Metabolic Pathway | Description | Potential Metabolite(s) | Key Enzyme Superfamily |

| N-Dealkylation | Removal of the methyl group from the nitrogen at position 1. | 4-Amino-3,4-dihydroquinolin-2(1H)-one | Cytochrome P450 (CYP) |

| Oxidation | Addition of a hydroxyl group to the aromatic or dihydroquinolinone ring. | Hydroxylated derivatives | Cytochrome P450 (CYP) |

| Glucuronidation | Conjugation with glucuronic acid at a suitable functional group (e.g., hydroxyl or amino group). | Glucuronide conjugates of the parent compound or its phase I metabolites. | UDP-glucuronosyltransferases (UGT) |

| N-Oxidation | Formation of an N-oxide at one of the nitrogen atoms. | N-oxide derivatives | Cytochrome P450 (CYP), Flavin-containing monooxygenases (FMO) |

Applications in Chemical Biology and Research Tools

Development of Chemical Probes for Biological Systems

While direct research on 4-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one as a chemical probe is not extensively documented, the broader class of quinoline (B57606) and dihydroquinolinone derivatives is utilized in the development of molecules designed to investigate biological processes. researchgate.netmdpi.com Chemical probes are small molecules used to study and manipulate biological systems, often by interacting with a specific protein target. nih.govyoutube.com The functional groups on the this compound scaffold could theoretically be modified to incorporate reporter tags (like fluorophores or biotin) or reactive groups for covalent labeling, transforming it into a probe. nih.gov For instance, derivatives of the related 7-amino-3,4-dihydroquinolin-2(1H)-one have been conjugated with peptides to explore enzyme inhibition, demonstrating the adaptability of this scaffold for creating biological tools. researchgate.net The general dihydroquinolin-2(1H)-one skeleton has been identified in compounds targeting various biological pathways, including those relevant to cancer and viral diseases, suggesting its potential as a starting point for designing specific probes for these systems. mdpi.com

Use as Building Blocks for Complex Molecular Architectures

Heterocyclic compounds like this compound are valuable as building blocks in synthetic chemistry. nih.govresearchgate.net Their rigid bicyclic structure and reactive functional groups allow them to serve as foundational units for the assembly of more complex and elaborate molecular architectures. The amino group at the 4-position provides a key nucleophilic site for further chemical modifications, such as acylation, alkylation, or participation in coupling reactions. These transformations can be used to link the dihydroquinolinone core to other molecular fragments, thereby constructing larger, multi-component molecules.

The dihydroquinolinone framework itself is a privileged structure in drug discovery, and its derivatives are often synthesized to create libraries of compounds for biological screening. mdpi.comresearchgate.net For example, the synthesis of various substituted dihydroquinolin-4(1H)-ones has been a strategy to access precursors for natural product synthesis, such as the alkaloids Dubamine and Graveoline. mdpi.com Although specific examples detailing the use of this compound as a precursor are not prominent, its structure is analogous to intermediates used in the synthesis of diverse bioactive agents. nih.govresearchgate.net

Strategies for Molecular Hybridization

Molecular hybridization is a drug design strategy that combines two or more pharmacophores (structural units responsible for biological activity) into a single molecule. nih.gov This approach aims to create new chemical entities with improved affinity, selectivity, or the ability to interact with multiple biological targets simultaneously. The 4-aminoquinoline (B48711) scaffold, a close structural relative, is a classic example used in molecular hybridization, famously leading to potent antimalarial agents. nih.govnih.gov

Following this strategy, the this compound core could be combined with other bioactive moieties. For instance, researchers have successfully created hybrids of 4-aminoquinolines with pyrimidines and other heterocyclic systems to develop new antimalarial compounds that overcome drug resistance. nih.gov Similarly, quinoline-piperazine hybrids have been designed as potential antibacterial agents. nih.gov The amino group of this compound serves as a convenient attachment point for linking to other pharmacophores, enabling the exploration of novel hybrid molecules with potentially synergistic or multi-target biological activities.

Future Research Directions and Unexplored Avenues

Advanced Synthetic Methodologies

While established methods for the synthesis of quinolinone cores exist, the future of synthesizing 4-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one and its analogs lies in the development of more efficient, sustainable, and diverse synthetic strategies.

Domino Reactions: Also known as tandem or cascade reactions, these processes offer a highly efficient route to complex molecules from simple starting materials in a single operation. mdpi.com Future research should focus on designing novel domino reactions that can construct the 3,4-dihydroquinolin-2(1H)-one core with the desired 4-amino and 1-methyl substitutions in a more atom-economical and environmentally friendly manner. mdpi.com This approach reduces waste and the need for isolating intermediates, aligning with the principles of green chemistry. mdpi.com

Metal-Catalyzed Reactions: Recent advances in metal-catalyzed cross-coupling and cyclization reactions present significant opportunities. mdpi.com For instance, palladium-catalyzed dehydrogenative aromatization has been used for the synthesis of 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-ones. nih.govfrontiersin.org Exploring similar transition-metal-catalyzed C-N bond forming reactions could provide direct and versatile pathways to introduce the amino group at the C4 position with high selectivity and yield.

Asymmetric Synthesis: The stereochemistry at the C4 position, which bears the amino group, is crucial for biological activity. Future synthetic efforts must prioritize the development of robust asymmetric methods to produce enantiomerically pure forms of this compound. This could involve chiral catalysts, auxiliaries, or organocatalysis to control the stereochemical outcome of the key bond-forming steps.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Domino Reactions | High efficiency, atom economy, reduced waste, green chemistry principles. mdpi.com | Design of novel cascade sequences for the specific scaffold. mdpi.com |

| Metal-Catalyzed Reactions | High selectivity, functional group tolerance, versatility in amine introduction. nih.govfrontiersin.org | Development of new catalytic systems (e.g., Palladium, Copper) for C-N bond formation. nih.gov |

| Asymmetric Synthesis | Access to enantiomerically pure compounds, crucial for pharmacological studies. | Exploration of chiral catalysts, organocatalysis, and chiral auxiliaries. |

Comprehensive Mechanistic Elucidation

A thorough understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is paramount for optimizing existing protocols and designing new ones.

Future research should employ a combination of experimental and computational techniques to probe these mechanisms. For instance, in synthetic reactions, kinetic studies, isotopic labeling experiments, and the isolation and characterization of intermediates can provide invaluable insights. Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate transition state energies, and predict the most favorable mechanistic routes. nih.govrsc.org Understanding the mechanism of action at a molecular level is also crucial. For example, elucidating how the compound interacts with its biological targets, including the specific binding modes and the kinetics of interaction, will require detailed structural biology and biochemical studies.

Exploration of Novel Biological Targets

The quinoline (B57606) and quinolinone scaffolds are recognized as "privileged structures" in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov This suggests that this compound and its derivatives may possess a broad spectrum of pharmacological activities waiting to be discovered.

Current research on similar scaffolds has revealed activities such as:

Anticancer: Derivatives of 3,4-dihydroquinolin-2(1H)-one have been investigated as potential VEGFR2 inhibitors for glioblastoma multiforme. nih.gov Other studies have shown that quinolin-2-one derivatives can exhibit tyrosine kinase inhibitory activity. researchgate.net

Enzyme Inhibition: Peptide conjugates of 7-amino-3,4-dihydroquinolin-2(1H)-one have shown inhibitory activity against human carbonic anhydrase (hCA) II. nih.govdoi.org

Antimicrobial and Antimalarial: The 4-aminoquinoline (B48711) core is famous for its antimalarial properties, as seen in drugs like chloroquine. mdpi.com The broader quinolinone scaffold has also been associated with antibacterial and antifungal properties. nih.gov

Future research should systematically screen this compound against a diverse panel of biological targets to uncover novel therapeutic applications. High-throughput screening (HTS) campaigns against various enzyme families (kinases, proteases, etc.), receptors (GPCRs, nuclear receptors), and ion channels could reveal unexpected activities. Furthermore, exploring its potential in areas like neurodegenerative diseases and inflammatory conditions, where quinolinone derivatives have shown promise, is a logical next step. nih.gov

| Potential Therapeutic Area | Known Activity of Related Scaffolds | Future Research Direction |

| Oncology | VEGFR2 inhibition, Tyrosine kinase inhibition. nih.govresearchgate.net | Screening against a panel of cancer cell lines and oncogenic targets. |

| Infectious Diseases | Antimalarial, antibacterial, antifungal. nih.govmdpi.com | Evaluation against drug-resistant strains of bacteria, fungi, and parasites. |

| Enzyme Inhibition | Carbonic anhydrase II inhibition. nih.govdoi.org | Profiling against other clinically relevant enzymes. |

| Neurodegenerative Diseases | Neuroprotective properties. nih.gov | Investigating effects on pathways related to Alzheimer's or Parkinson's disease. |

Integration of Artificial Intelligence and Machine Learning in Drug Design (related to the scaffold)

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.govmednexus.org These computational tools can significantly accelerate the design and optimization of new drug candidates based on the 3,4-dihydroquinolin-2(1H)-one scaffold.

Predictive Modeling: ML algorithms can be trained on existing datasets of quinolinone derivatives to build predictive models for various properties. nih.govresearchgate.net These models can forecast biological activity (e.g., Quantitative Structure-Activity Relationship - QSAR), as well as absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, helping to prioritize which novel derivatives to synthesize. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties. mdpi.com By using the 3,4-dihydroquinolin-2(1H)-one scaffold as a starting point, these models can generate novel derivatives with high predicted affinity for a specific biological target and favorable drug-like properties. mdpi.com

Target Identification: AI can analyze vast biological datasets (genomics, proteomics, etc.) to identify and validate novel biological targets for which ligands based on the quinolinone scaffold might be effective. nih.gov

The application of these in silico methods can reduce the time and cost associated with the early stages of drug discovery by allowing researchers to focus their synthetic and testing efforts on the most promising compounds. mednexus.org

Development of Advanced Analytical Techniques for Compound Characterization

While standard analytical techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are essential for routine characterization, future research will benefit from the application and development of more advanced analytical methods. nih.govnih.gov

Structural Elucidation: For complex derivatives or for confirming stereochemistry from asymmetric syntheses, advanced NMR techniques (e.g., NOESY, ROESY) and X-ray crystallography will be indispensable.

Biophysical Techniques: To understand the interaction between the compound and its biological targets, techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI) should be employed. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Computational Chemistry: Combining experimental data with computational methods like DFT can provide a deeper understanding of the compound's electronic structure and spectroscopic properties. nih.govrsc.org Theoretical calculations of NMR and IR spectra can aid in the interpretation of experimental results. nih.gov

Developing highly sensitive and specific analytical methods will also be crucial for future pharmacokinetic and pharmacodynamic studies, enabling the accurate quantification of the compound and its metabolites in biological matrices.

Q & A

Q. What are the common synthetic routes for preparing 4-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one?

- Methodological Answer : The compound can be synthesized via cyclization of N-methyl-2-aminobenzyl alcohol with acetic anhydride under reflux . Alternatively, the Pictet-Spengler reaction between N-methyltryptamine and aldehydes in acidic conditions provides a high-yield route . For nitro-group reduction (e.g., converting nitro intermediates to amines), catalytic hydrogenation with Raney nickel and hydrazine hydrate is effective .

Q. How can researchers characterize the purity of synthetic derivatives of this compound?

- Methodological Answer : Purification often employs flash chromatography (e.g., Biotage systems with NH₃/MeOH:CH₂Cl₂ gradients) . Analytical methods include NMR for structural confirmation (e.g., δ 6.86 ppm for aromatic protons) and mass spectrometry (e.g., ESI-MS for molecular ion peaks) . HPLC with UV detection is used for impurity profiling, particularly in pharmaceutical intermediates .

Advanced Research Questions

Q. How does iron photoredox catalysis enable novel synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives?

- Methodological Answer : Iron-catalyzed photoredox generates carbamoyl radicals from oxamic acids. These radicals undergo addition to electron-deficient alkenes, followed by intramolecular cyclization and aromatization to yield substituted dihydroquinolinones. This method avoids traditional stoichiometric oxidants and enables modular functionalization .

Q. What structure-activity relationship (SAR) insights optimize neuronal nitric oxide synthase (nNOS) inhibition?

- Methodological Answer : SAR studies reveal that side-chain length and terminal amine groups critically influence potency. For example:

Q. How can researchers resolve contradictions in reported biological activities of dihydroquinolinone derivatives?

- Methodological Answer : Discrepancies (e.g., sigma receptor agonism vs. NOS inhibition) may arise from assay conditions or substituent effects. For example:

- Sigma receptor agonism : Derivatives like 34b reduce recovery time in cerebral concussion models, an effect antagonized by BMY14802, confirming receptor specificity .

- Enzyme inhibition : Fluorine substitution at C8 alters side-chain conformation, necessitating molecular dynamics simulations to validate binding poses .

Q. What industrial strategies improve scalability of dihydroquinolinone synthesis?

- Methodological Answer : Continuous flow reactors with automated parameter control (e.g., temperature, residence time) enhance efficiency and reduce waste. Optimized conditions for Pictet-Spengler reactions in flow systems achieve >90% yield with minimal purification .

Methodological Challenges and Solutions

Q. How to address low yields in palladium-catalyzed carbonylative cyclization of dihydroquinolinones?

- Answer : Use perfluoroalkyl iodides as radical precursors under CO atmosphere. For example, palladium-mediated cascades with 1,7-enynes yield polycyclic dihydroquinolinones in 60–85% yield by stabilizing reactive intermediates via π-allyl coordination .

Q. What techniques validate the role of dihydroquinolinones as sigma receptor agonists?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.